molecular formula C20H29N10O22P5 B083027 Bis(adenosine)-5'-pentaphosphate CAS No. 14220-10-1

Bis(adenosine)-5'-pentaphosphate

Cat. No. B083027
CAS RN: 14220-10-1
M. Wt: 916.4 g/mol
InChI Key: OIMACDRJUANHTJ-XPWFQUROSA-N
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Description

Bis(adenosine)-5'-pentaphosphate (Ap5A) is a naturally occurring molecule that is synthesized by bacteria, yeast, and mammals. It is a dinucleotide consisting of two adenosine monophosphates linked by a 5'-5' phosphodiester bond. Ap5A has been found to play a crucial role in various cellular processes, including energy metabolism, DNA repair, and stress response.

Scientific Research Applications

1. Role in Sensory Neurons

Bis(adenosyl-5')tetraphosphate and bis(adenosyl-5')pentaphosphate function as partial agonists of ATP receptors in rat sensory neurons. They activate currents significantly lower than the maximum ATP-activated currents (Marchenko, Obukhov, Volkova, & Tarusova, 1988).

2. Stereochemistry in Enzymatic Reactions

Bis(adenosine)-5'-pentaphosphate plays a role in understanding the stereochemistry of enzymatic reactions, such as those involving snake venom phosphodiesterase (Burgers, Eckstein, & Hunneman, 1979).

3. Inhibition of Ribonuclease A

Adenosine and uridine 5'-tetra- and 5'-pentaphosphates, including bis(adenosine)-5'-pentaphosphate, are effective inhibitors of ribonuclease A (RNase A), an enzyme crucial in RNA metabolism (Shepard, Windsor, Raines, & Cummins, 2019).

4. Applications in Biochemical Sensing

Bis(adenosine)-5'-pentaphosphate is utilized in the development of molecularly imprinted polymers for the determination of adenosine-5'-triphosphate (ATP), indicating its potential in biochemical sensing technologies (Huynh et al., 2013).

5. Role in Nucleoside Phosphorylation

It has applications in the field of nucleoside phosphorylation, providing insights into the mechanisms of nucleoside and nucleotide kinases (Bone, Cheng, & Wolfenden, 1986).

6. Catabolism in Yeast

Bis(adenosyl) tetraphosphate, a related compound, plays a role in the catabolism of bis(5'-nucleosidyl) tetraphosphates in Saccharomyces cerevisiae, indicating its importance in microbial metabolism (Plateau, Fromant, Schmitter, & Blanquet, 1990).

7. Interaction with Adenosine Receptors

Bis(adenosin-N6-yl)alkanes, similar in structure to bis(adenosine)-5'-pentaphosphate, show interaction with adenosine receptors, which are significant in various physiological processes (Chen & McLennan, 1993).

8. Inhibitory Effects on Enzymes

It acts as an inhibitor in certain enzymatic reactions, such as inhibition of adenylate kinase, highlighting its potential in studying enzyme kinetics and regulation (Vanderlijn, Barrio, & Leonard, 1979).

properties

CAS RN

14220-10-1

Product Name

Bis(adenosine)-5'-pentaphosphate

Molecular Formula

C20H29N10O22P5

Molecular Weight

916.4 g/mol

IUPAC Name

bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

OIMACDRJUANHTJ-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Other CAS RN

41708-91-2

synonyms

Ap5A
diadenosine pentaphosphate
P(1),P(5)-bis(5'-adenosyl)pentaphosphate
P(1),P(5)-di(adenosine-5'-)pentaphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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